molecular formula C22H15Cl2F2N3O B11502388 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11502388
M. Wt: 446.3 g/mol
InChI Key: SUIHBOMXPJPOLU-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple halogen atoms and functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-sulfonamide

Uniqueness

The unique combination of halogen atoms and functional groups in 2-Amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from other similar compounds

Properties

Molecular Formula

C22H15Cl2F2N3O

Molecular Weight

446.3 g/mol

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-1-(2,6-difluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H15Cl2F2N3O/c23-13-5-1-4-11(20(13)24)18-12(10-27)22(28)29(16-8-3-9-17(30)19(16)18)21-14(25)6-2-7-15(21)26/h1-2,4-7,18H,3,8-9,28H2

InChI Key

SUIHBOMXPJPOLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

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